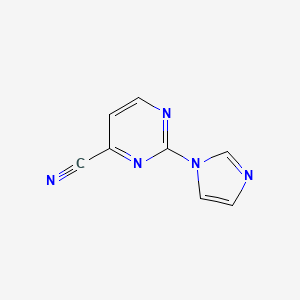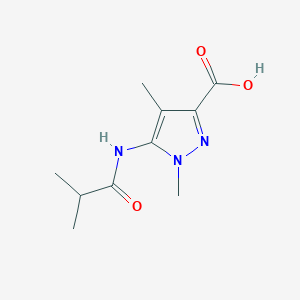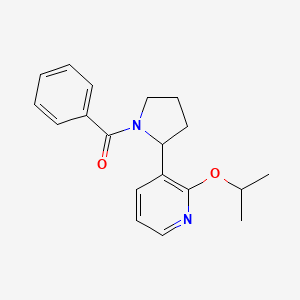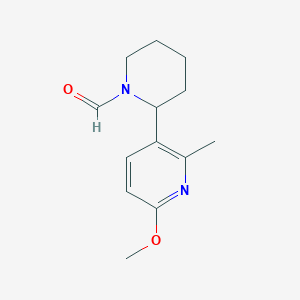
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications . This compound features a piperidine ring attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group.
Preparation Methods
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation and cyclization of appropriate precursors under specific reaction conditions .
Chemical Reactions Analysis
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups on the pyridine ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the substituted pyridine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(6-Methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as:
Substituted pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents and functional groups.
Piperidine derivatives: These compounds have the piperidine ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyridine rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(6-methoxy-2-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10-11(6-7-13(14-10)17-2)12-5-3-4-8-15(12)9-16/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
VVXFRUYSVNJROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


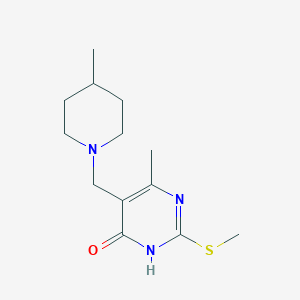
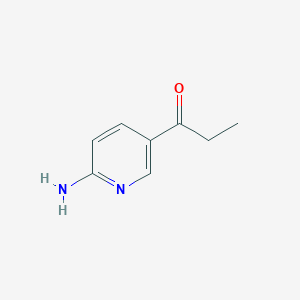





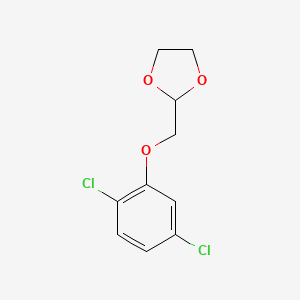
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
